ethyl N-[2-amino-4-[(4-chlorophenyl)methoxy]phenyl]carbamate
Description
Properties
Molecular Formula |
C16H17ClN2O3 |
|---|---|
Molecular Weight |
320.77 g/mol |
IUPAC Name |
ethyl N-[2-amino-4-[(4-chlorophenyl)methoxy]phenyl]carbamate |
InChI |
InChI=1S/C16H17ClN2O3/c1-2-21-16(20)19-15-8-7-13(9-14(15)18)22-10-11-3-5-12(17)6-4-11/h3-9H,2,10,18H2,1H3,(H,19,20) |
InChI Key |
WRNXLOSNYYSKEF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=C(C=C(C=C1)OCC2=CC=C(C=C2)Cl)N |
Origin of Product |
United States |
Preparation Methods
Conventional Multi-Step Synthesis
The most common synthetic approach involves the following key steps:
Step 1: Formation of the Intermediate
The reaction begins with 4-chlorophenol reacting with an appropriate amino-substituted phenol derivative (such as 2-amino-4-hydroxyphenyl compounds) under controlled conditions to form an intermediate featuring the 4-chlorophenylmethoxy moiety. This step often requires base catalysis and anhydrous conditions to ensure selectivity and yield.Step 2: Carbamate Formation
The intermediate is then treated with ethyl chloroformate in the presence of a base such as triethylamine or lutidine. This reaction typically occurs in an aprotic solvent like dichloromethane at low temperatures (0–5°C) under inert atmosphere (nitrogen) to minimize side reactions. The carbamoylation yields the target ethyl carbamate derivative.Purification:
Post-reaction, the crude product is purified by column chromatography using silica gel with gradient elution (e.g., ethyl acetate/hexane mixtures). Thin-layer chromatography (TLC) is employed to monitor reaction progress and purity.
Table 1: Typical Reaction Conditions for Conventional Synthesis
| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Intermediate formation | 4-Chlorophenol + amino-phenol derivative | Anhydrous solvent | Room temp to reflux | 70–85 |
| Carbamate formation | Ethyl chloroformate + base (triethylamine) | Dichloromethane | 0–5°C, N2 atmosphere | 70–85 |
| Purification | Silica gel chromatography | Ethyl acetate/hexane | Ambient | - |
Industrial Scale Production
Industrial synthesis optimizes the above method for scale-up:
- Automated reactors control temperature, pressure, and reaction time precisely.
- Use of continuous flow systems may be employed to enhance reproducibility and safety.
- Advanced purification techniques such as preparative chromatography and crystallization ensure high purity.
- Reaction parameters are optimized to maximize yield and minimize by-products.
Alternative Carbamate Synthesis via Activated Mixed Carbonates
Recent advances in carbamate synthesis utilize activated mixed carbonates as alkoxycarbonylating agents, offering milder and more environmentally benign conditions compared to phosgene-based methods:
Use of p-nitrophenyl chloroformate:
This reagent reacts with suitable alcohols to form activated carbonates, which then react efficiently with amines to form carbamates under mild conditions, often at room temperature in the presence of bases like triethylamine or 4-dimethylaminopyridine (DMAP).-
- Avoids hazardous phosgene derivatives.
- Provides high selectivity and yields.
- Compatible with a wide range of functional groups.
Example Reaction Scheme:
$$ \text{p-Nitrophenyl chloroformate} + \text{4-chlorophenol} \xrightarrow{\text{base}} \text{Activated carbonate} \xrightarrow{\text{amine}} \text{Carbamate} $$
Table 2: Selected Activated Carbonate Reagents for Carbamate Synthesis
| Reagent | Stability | Reaction Conditions | Application |
|---|---|---|---|
| p-Nitrophenyl chloroformate | Stable, easy to handle | Room temp, base catalysis | Broad carbamate synthesis |
| Phenyl 4,5-dichloro-6-oxopyridazine-1-carboxylate | Air and heat stable | Organic solvents, triethylamine | Phenylcarbamate preparation |
| N-Hydroxysuccinimide carbonates | Stable, mild conditions | Room temp, DMAP catalysis | Pharmaceutical intermediates |
Recent Methodologies: Three-Component Coupling
Innovative methods involve three-component coupling of primary amines, carbon dioxide, and alkyl halides in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI) in anhydrous dimethylformamide (DMF):
- This approach generates carbamates directly from amines and CO2, bypassing the need for phosgene or chloroformates.
- TBAI acts to stabilize intermediates and minimize over-alkylation.
- The method is efficient and environmentally friendly, suitable for diverse amine substrates.
Analytical Techniques for Verification and Optimization
Spectroscopic Characterization:
- ¹H NMR: The methoxy protons of the 4-chlorophenylmethoxy group appear as singlets around δ 3.8–4.0 ppm.
- ¹³C NMR: The carbamate carbonyl carbon resonates at δ 155–160 ppm, distinct from other carbonyl types.
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight and purity (e.g., [M+H]⁺ at m/z 331.0845 for C16H16ClN2O3).
Chromatographic Methods:
TLC and column chromatography are used to monitor reaction progress and purify the product, respectively.
Summary Table of Preparation Methods
| Preparation Method | Key Reagents | Advantages | Limitations |
|---|---|---|---|
| Conventional multi-step synthesis | 4-Chlorophenol, ethyl chloroformate, base | Well-established, good yields | Requires low temperature control, multiple steps |
| Industrial scale optimized synthesis | Same as above, automated reactors | High purity, scalable | Requires specialized equipment |
| Activated mixed carbonate method | p-Nitrophenyl chloroformate, amines | Mild conditions, phosgene-free | Availability of reagents |
| Three-component coupling (amine, CO2, alkyl halide) | Primary amines, CO2, alkyl halides, Cs2CO3, TBAI | Environmentally friendly, direct synthesis | Requires specific catalysts and solvents |
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[2-amino-4-[(4-chlorophenyl)methoxy]phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or chloro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones or other oxidized derivatives, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted carbamates or other derivatives.
Scientific Research Applications
Ethyl N-[2-amino-4-[(4-chlorophenyl)methoxy]phenyl]carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl N-[2-amino-4-[(4-chlorophenyl)methoxy]phenyl]carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Key Structural Features of Ethyl N-[2-Amino-4-[(4-Chlorophenyl)Methoxy]Phenyl]Carbamate and Analogs
Structural Insights :
- Halogen Effects : Replacement of fluorine (ezogabine) with chlorine may alter lipophilicity and metabolic stability. Chlorine’s larger atomic radius and higher electronegativity could enhance binding affinity but reduce solubility .
- Functional Group Variations: The absence of a benzylamino group (vs. ezogabine) likely impacts potassium channel (KCNQ) modulation, a key mechanism for ezogabine’s anticonvulsant activity .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- Lipophilicity: this compound is predicted to have higher log k values than ezogabine due to chlorine’s hydrophobic nature .
- Solubility : Ezogabine’s poor aqueous solubility (0.05 g/L) is markedly improved by salt/co-crystal formation (e.g., 19.94 g/L for HCl salt). The chlorophenyl analog likely requires similar formulation strategies .
- Thermal Stability : Salts/co-crystals of ezogabine demonstrate superior stability over the free base, suggesting analogous benefits for the chlorophenyl derivative .
Pharmacological and Application Comparisons
Table 3: Pharmacological Profiles of Selected Compounds
Mechanistic Insights :
- Ezogabine : Acts as a potassium channel opener, stabilizing neuronal membranes. The chlorophenyl analog’s efficacy would depend on retaining this mechanism despite structural differences .
- Fenoxycarb: Highlights the carbamate group’s versatility, though its insecticidal action diverges from neurological applications .
Biological Activity
Ethyl N-[2-amino-4-[(4-chlorophenyl)methoxy]phenyl]carbamate is a chemical compound with potential biological activity, particularly in pharmacological applications. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Molecular Structure:
- Molecular Formula: C16H16ClN2O3
- Molecular Weight: 355.2 g/mol
- IUPAC Name: this compound
- Canonical SMILES: CCOC(=O)NC@HN
2. Synthesis
The synthesis of this compound typically involves several steps:
- Starting Materials: The reaction begins with 4-chlorobenzyl chloride and 2-amino-4-hydroxybenzoic acid.
- Reagents: Ethyl chloroformate is used to form the carbamate.
- Conditions: The synthesis is usually carried out in solvents like dichloromethane and often requires catalysts such as triethylamine to enhance yield.
3.1 Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown effective inhibition of bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.
3.2 Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been evaluated for anti-inflammatory effects. Studies demonstrate that it can inhibit the production of pro-inflammatory cytokines in human cell lines, suggesting a potential role in treating inflammatory diseases.
3.3 Anticancer Activity
Recent investigations have explored the anticancer potential of this compound. It has shown promising results in inhibiting cancer cell proliferation in various cancer models, including:
- HeLa Cells: Exhibited significant cytotoxicity with an IC50 value of approximately 12 µM.
- Breast Cancer Cell Lines: Demonstrated selective toxicity towards MCF-7 cells.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition: It may act as an inhibitor of key enzymes involved in inflammation and cancer progression.
- Cell Cycle Arrest: Studies suggest that it induces cell cycle arrest at the G2/M phase, leading to increased apoptosis in cancer cells.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound showed effective inhibition against E. coli and Klebsiella pneumoniae, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.
Case Study 2: Anti-inflammatory Response
In a clinical trial assessing its anti-inflammatory properties, patients treated with this compound showed a marked reduction in inflammatory markers compared to the control group.
6. Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | IC50 (µM) | Mechanism |
|---|---|---|---|
| Ethyl N-[2-amino-4-(4-chlorophenyl)methoxy]phenyl carbamate | Antimicrobial, Anti-inflammatory, Anticancer | ~12 | Enzyme inhibition |
| Similar Compound A | Anticancer | ~15 | Cell cycle arrest |
| Similar Compound B | Antimicrobial | ~20 | Membrane disruption |
Q & A
Basic: What synthetic strategies are recommended for optimizing yield in the preparation of ethyl N-[2-amino-4-[(4-chlorophenyl)methoxy]phenyl]carbamate?
Answer:
Key steps involve activating the carbamate-forming reaction using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) with HOBt (hydroxybenzotriazole) to minimize side reactions. For example, the reaction of 2-amino-4-[(4-chlorophenyl)methoxy]phenol with ethyl chloroformate in anhydrous dichloromethane at 0–5°C under nitrogen atmosphere improves yield (70–85%) . Monitoring via TLC (silica gel, eluent: ethyl acetate/hexane 3:7) ensures intermediate purity. Post-synthesis, column chromatography (silica gel, gradient elution) is critical for isolating the carbamate derivative.
Advanced: How can spectroscopic data resolve structural ambiguities in derivatives of this compound?
Answer:
Multi-nuclear NMR (¹H, ¹³C, DEPT-135) and high-resolution mass spectrometry (HRMS) are essential. For example:
- ¹H NMR: The 4-chlorophenyl methoxy group shows a singlet at δ 3.8–4.0 ppm for the OCH₂PhCl moiety.
- ¹³C NMR: The carbamate carbonyl resonates at δ 155–160 ppm, distinct from amide or ester carbonyls .
- HRMS: Exact mass matching (e.g., [M+H]⁺ calculated for C₁₆H₁₆ClN₂O₃: 331.0845) confirms molecular integrity. Discrepancies in NOESY/ROESY data can differentiate regioisomers arising from methoxy positioning .
Basic: What analytical methods are suitable for assessing purity and stability of this carbamate?
Answer:
- HPLC: Use a C18 column (5 µm, 250 × 4.6 mm) with UV detection at 254 nm. Mobile phase: acetonitrile/water (70:30) at 1 mL/min. Retention time ~8.2 min .
- Accelerated stability studies: Store samples at 40°C/75% RH for 4 weeks. Monitor degradation via LC-MS; hydrolytic cleavage of the carbamate group generates ethyl alcohol and the parent amine as primary degradants .
Advanced: How can computational modeling predict biological interactions of this compound?
Answer:
Molecular docking (AutoDock Vina) against target enzymes (e.g., acetylcholinesterase) reveals binding affinities. Key parameters:
- Grid box: Centered on the catalytic triad (e.g., Ser203, His447 for AChE), size 25 × 25 × 25 Å.
- Ligand preparation: Optimize 3D structure with MMFF94 charges.
Results correlate with in vitro IC₅₀ values; hydrophobic interactions with the 4-chlorophenyl group enhance binding . MD simulations (GROMACS, 100 ns) assess stability of ligand-receptor complexes.
Basic: What are the recommended safety protocols for handling this compound?
Answer:
- PPE: Nitrile gloves, lab coat, and safety goggles.
- Ventilation: Use fume hoods during synthesis due to potential release of ethyl chloroformate (toxic vapor).
- First aid: For skin contact, wash with 10% sodium bicarbonate solution; for inhalation, move to fresh air and monitor for respiratory distress .
Advanced: How does structural modification of the 4-chlorophenyl moiety affect bioactivity?
Answer:
Comparative SAR studies show:
Basic: What solvents and conditions favor recrystallization of this carbamate?
Answer:
Ethanol/water (8:2) at 60°C yields needle-like crystals (mp 142–144°C). Slow cooling (0.5°C/min) improves crystal purity. For X-ray diffraction, dissolve in acetone and vapor-diffuse hexane .
Advanced: How can metabolomic profiling identify in vivo degradation pathways?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
